molecular formula C7H6I2 B3048204 1,2-Diiodo-3-methylbenzene CAS No. 1608-48-6

1,2-Diiodo-3-methylbenzene

Cat. No.: B3048204
CAS No.: 1608-48-6
M. Wt: 343.93 g/mol
InChI Key: PFLNKRGFZQUABS-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-methylbenzene is an aromatic compound with the molecular formula C7H6I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions, and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-methylbenzene (m-xylene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido- or cyano-substituted derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include the corresponding hydrogenated benzene derivatives.

Scientific Research Applications

1,2-Diiodo-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of halogen bonding interactions and their effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-diiodo-3-methylbenzene in chemical reactions involves the electrophilic nature of the iodine atoms, which can participate in various substitution and addition reactions. The methyl group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more reactive towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodobenzene: Lacks the methyl group, making it less reactive towards electrophiles.

    1,3-Diiodo-2-methylbenzene: Has iodine atoms at different positions, leading to different reactivity and properties.

    1,4-Diiodo-2-methylbenzene: The iodine atoms are positioned para to each other, affecting the compound’s reactivity and applications.

Uniqueness

1,2-Diiodo-3-methylbenzene is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its chemical reactivity and potential applications. The presence of both iodine atoms and a methyl group on the benzene ring allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-diiodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNKRGFZQUABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577298
Record name 1,2-Diiodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-48-6
Record name 1,2-Diiodo-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diiodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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